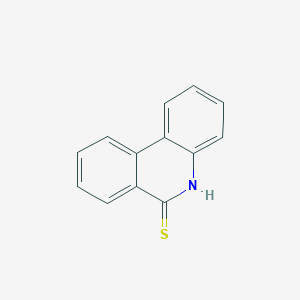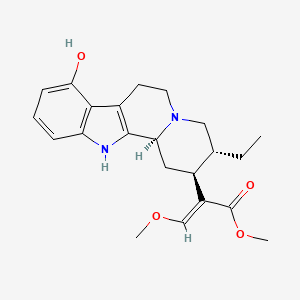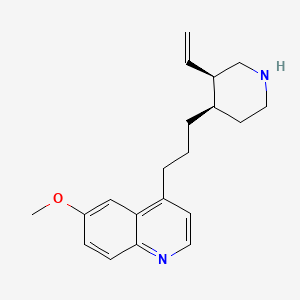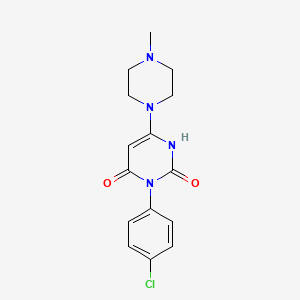
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione is a N-arylpiperazine.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives : This compound is involved in various chemical reactions. For example, it participates in ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives, forming products like pyrimidines, acetoacetamides, urethanes, and carboxamides under different conditions (Kinoshita et al., 1989).
Synthesis of Pyrimidine Derivatives : It's used in the synthesis of novel pyrimidine derivatives. These derivatives have shown potential in various applications, including antimicrobial activities. For example, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones exhibit promising antibacterial and antifungal activities (Vidule, 2011).
Antimicrobial Properties : Certain derivatives have been synthesized and tested for antimicrobial activities. For instance, specific pyrimidine derivatives have shown selective growth inhibition of Cryptococcus neoformans, a pathogenic yeast (Fellah et al., 1996).
Anticonvulsant Activity : Some derivatives, such as Mannich bases derived from 3‐Aryl‐pyrrolidine‐2,5‐diones, have been evaluated for their anticonvulsant activity. Several of these molecules displayed promising profiles in this area (Obniska et al., 2010).
Spectroscopic and Docking Studies : There's also research on the spectroscopic characterization and molecular docking studies of these derivatives. For example, studies on 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione provided insights into its molecular properties and potential biological activity (Murugesan et al., 2021).
Synthesis of Heterocyclic Compounds : It's instrumental in synthesizing various heterocyclic compounds, often leading to potential biological agents. This synthesis encompasses a broad spectrum of chemical methodologies and applications (Rahmani et al., 2018).
Propiedades
Nombre del producto |
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione |
|---|---|
Fórmula molecular |
C15H17ClN4O2 |
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN4O2/c1-18-6-8-19(9-7-18)13-10-14(21)20(15(22)17-13)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,22) |
Clave InChI |
SOGFJQLZLRYRKC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-(5-phenyl-2-tetrazolyl)acetohydrazide](/img/structure/B1228798.png)
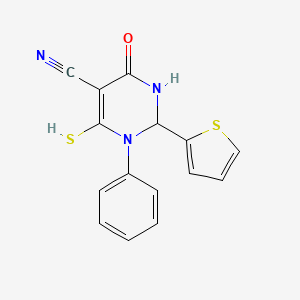
![N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1228801.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[[1-oxo-2-(1-oxo-2-isoquinolinyl)ethyl]amino]acetamide](/img/structure/B1228802.png)
![N-(2-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1228803.png)
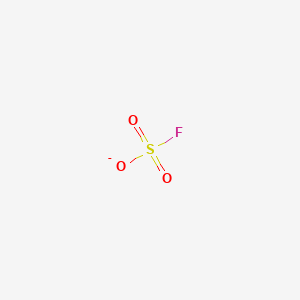
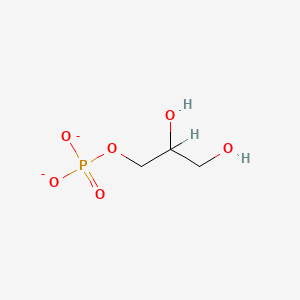
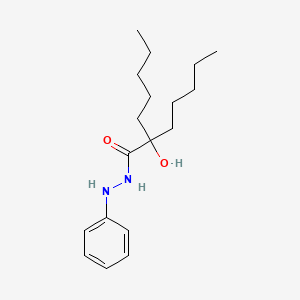
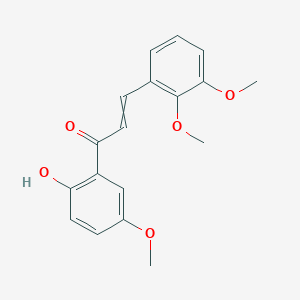
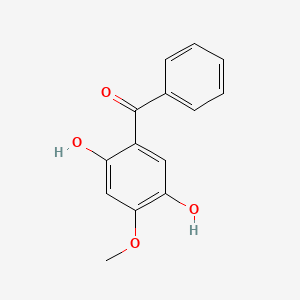
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)
